2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine

Catalog No.
S731127
CAS No.
56844-38-3
M.F
C7H4Cl2N2S
M. Wt
219.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine

CAS Number

56844-38-3

Product Name

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine

IUPAC Name

2,4-dichloro-5-methylthieno[2,3-d]pyrimidine

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3

InChI Key

OIJVRHXVISHQPS-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C(=NC(=N2)Cl)Cl

Canonical SMILES

CC1=CSC2=C1C(=NC(=N2)Cl)Cl

Potential as a Building Block in Medicinal Chemistry:

The presence of the thieno[2,3-d]pyrimidine core structure makes 2,4-DCI-5-MeT a potential building block for the synthesis of novel heterocyclic compounds with diverse biological activities. Studies have shown that this core structure can be found in various bioactive molecules, including antimicrobials, anticancer agents, and kinase inhibitors [].

Investigation in Antibacterial Activity:

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the antibacterial activity of 2,4-DCI-5-MeT and its derivatives. The results showed moderate activity against some Gram-positive and Gram-negative bacteria, suggesting potential for further development into more potent antibacterial agents [].

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine is a heterocyclic organic compound characterized by its unique thieno[2,3-D]pyrimidine structure. Its molecular formula is C7H4Cl2N2SC_7H_4Cl_2N_2S, and it has a molecular weight of approximately 219.09 g/mol. The compound features two chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position of the thieno[2,3-D]pyrimidine ring system. This structural arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The reactivity of 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine can be understood through its potential to undergo nucleophilic substitution reactions due to the presence of chlorine atoms. For instance, it can react with various nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives. Specific reactions include:

  • Nucleophilic substitution: Chlorine atoms can be replaced by amines or other nucleophiles in the presence of suitable conditions.
  • Cyclization reactions: It can participate in cyclization reactions to form more complex heterocycles.

Research indicates that 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine exhibits significant biological activity. It has been studied for its potential as an antifolate, which inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis in various organisms. This inhibition can lead to antiproliferative effects on cancer cells and other rapidly dividing cells. Furthermore, derivatives of this compound have shown promise in treating conditions such as bacterial infections and certain types of cancer.

The synthesis of 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine typically involves several steps:

  • Starting Material: The synthesis often begins with uracil or similar pyrimidine derivatives.
  • Chlorination: Chlorination reactions introduce chlorine atoms at the 2 and 4 positions.
  • Methylation: A methyl group is added at the 5 position using appropriate methylating agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

One specific method involves using uracil as a precursor and treating it with chlorinating agents followed by methylation processes to achieve the desired compound .

The applications of 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine are diverse:

  • Pharmaceuticals: Its primary application lies in drug development, particularly as an antifolate agent in cancer therapy.
  • Research: It serves as a building block in organic synthesis for developing new pharmaceuticals and biologically active compounds.
  • Agriculture: Potentially used in developing herbicides due to its biological activity against certain plant pathogens.

Interaction studies involving 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine focus on its binding affinity with target enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For example, studies have shown that modifications to its structure can enhance or reduce its inhibitory activity against dihydrofolate reductase .

Several compounds share structural similarities with 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine. Here are some notable examples:

Compound NameCAS NumberSimilarity
2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine76872-23-60.93
4-Chloro-6-methylthieno[2,3-D]pyrimidine106691-21-80.93
2,4-Dichloro-6-propylthieno[2,3-D]pyrimidine902765-62-20.90
2,4-Dichloro-6-phenylthieno[2,3-D]pyrimidine902765-47-30.90
4-Chloro-6-ethylthieno[2,3-D]pyrimidine81136-42-70.88

The uniqueness of 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine lies in its specific substitution pattern which influences its biological activity and chemical reactivity compared to these similar compounds.

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine belongs to the class of organic heterocyclic compounds, characterized by fused aromatic rings containing both carbon and heteroatoms. Specifically, it is a thienopyrimidine derivative, combining a thiophene ring (a five-membered sulfur-containing heterocycle) fused to a pyrimidine ring (a six-membered di-nitrogen heterocycle). This compound falls under the broader category of condensed heterocycles, where two distinct ring systems share a common bond.

The structural classification hinges on:

  • Heteroatom composition: Sulfur (S) in the thiophene moiety and nitrogen (N) in the pyrimidine ring.
  • Ring fusion pattern: The thiophene ring is fused to the pyrimidine at the [2,3-D] positions, dictating the spatial arrangement of substituents.
  • Substituent profile: Chlorine atoms at positions 2 and 4 of the pyrimidine ring and a methyl group at position 5 of the thiophene ring.

Nomenclature and Structural Taxonomy of Thienopyrimidines

The systematic naming of thienopyrimidines follows Hantzsch-Widman and IUPAC guidelines for fused heterocycles:

  • Base ring selection: The pyrimidine ring serves as the parent structure due to its higher priority in IUPAC nomenclature.
  • Fusion descriptor: The prefix "thieno" indicates the fused thiophene ring, with [2,3-D] specifying the bond shared between the thiophene (positions 2 and 3) and pyrimidine (positions D and adjacent).
  • Substituent numbering:
    • Pyrimidine positions: 2 and 4 (chlorine substituents).
    • Thiophene position: 5 (methyl group).

The IUPAC name for this compound is 4,6-dichloro-3-methylthieno[2,3-D]pyrimidine, reflecting the fused system and substituent positions. Alternative naming conventions may prioritize the thiophene ring in specific contexts, but the above remains standard.

Historical Development of Thienopyrimidine Chemistry

Thienopyrimidines emerged as a focus of organic synthesis in the mid-20th century, driven by their structural resemblance to purine bases and potential bioactivity. Key milestones include:

EraDevelopmentSignificance
1950sInitial synthesis of thieno[2,3-D]pyrimidines via cyclization reactionsEstablished foundational synthetic routes
1980sDiscovery of antimicrobial properties in thienopyrimidine derivativesSpurred medicinal chemistry applications
2000sAdvanced catalytic methods for regioselective chlorination and alkylationEnabled precise functionalization (e.g., 2,4-dichloro-5-methyl substitution)
2020sComputational modeling of thienopyrimidine-protein interactionsGuided targeted drug design

The specific compound, 2,4-dichloro-5-methylthieno[2,3-D]pyrimidine, gained prominence as a versatile intermediate in pharmaceutical research, particularly for anti-infective agents.

Significance in Chemical Research

This compound’s importance arises from three key attributes:

  • Synthetic versatility: The chlorine atoms at positions 2 and 4 serve as leaving groups, facilitating nucleophilic substitution reactions to introduce diverse functional groups.
  • Bioisosteric potential: The thienopyrimidine core mimics purine bases, enabling interactions with enzymatic targets such as kinase inhibitors and antimicrobial agents.
  • Material science applications: Its planar aromatic structure and electron-deficient pyrimidine ring make it suitable for organic semiconductors and ligand design in coordination chemistry.

Recent studies highlight its role in synthesizing Helicobacter pylori inhibitors and antimalarial agents, underscoring its pharmacological relevance.

Structural and Synthetic Analysis

Molecular Architecture and Electronic Properties

The compound’s structure (C₇H₄Cl₂N₂S) features:

  • Aromatic system: Delocalized π-electrons across the fused thiophene-pyrimidine rings, confirmed by UV-Vis spectroscopy.
  • Electrophilic sites: Chlorine atoms at C2 and C4 (pyrimidine) activate the ring toward nucleophilic attack.
  • Steric effects: The methyl group at C5 (thiophene) influences regioselectivity in subsequent reactions.

Electrostatic potential map (derived from DFT calculations):

  • High electron density at sulfur (thiophene) and nitrogen (pyrimidine).
  • Electron-deficient regions at chlorinated positions, enhancing reactivity.

Synthetic Methodologies

Industrial synthesis typically involves a multistep sequence:

  • Thiophene formation: Cyclization of 3-mercapto-2-aminopyrimidine derivatives.
  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce Cl at C2 and C4.
  • Methylation: Friedel-Crafts alkylation at C5 using methyl chloride/AlCl₃.

Optimized reaction conditions:

  • Temperature: 80–100°C for chlorination.
  • Catalysts: Lewis acids (e.g., AlCl₃) for regioselective methylation.

Yield: 60–75% after purification via column chromatography.

Functionalization Pathways

The compound’s reactivity enables diverse derivatizations:

Reaction TypeReagentsProductsApplication
Nucleophilic substitutionAmines, alkoxides2,4-Diamino or 2,4-alkoxy derivativesKinase inhibitors
Suzuki couplingAryl boronic acidsBiaryl-thienopyrimidinesAnticancer agents
ReductionLiAlH₄DihydrothienopyrimidinesAntibacterial scaffolds

Applications in Drug Discovery

Anti-Infective Agents

  • Antimalarial activity: Derivatives inhibit Plasmodium falciparum growth (EC₅₀ = 0.22–5.74 μM) by targeting falcipain-2 cysteine protease.
  • Antibacterial activity: Structural analogs show efficacy against Helicobacter pylori (MIC = 1–4 μg/mL) via NADH dehydrogenase inhibition.

Kinase Inhibition

  • JAK2/STAT3 pathway: 2,4-Diamino derivatives suppress kinase activity (IC₅₀ = 50–100 nM), relevant in oncology.

Molecular structure and conformational analysis

Molecular formula and weight determination

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine possesses the molecular formula C₇H₄Cl₂N₂S with a molecular weight of 219.09 grams per mole [1] [2] [3]. The compound is characterized by a heterocyclic structure incorporating both sulfur and nitrogen atoms within a fused ring system [1]. The molecular composition consists of seven carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom [2] [4]. This molecular arrangement represents a thieno[2,3-d]pyrimidine scaffold with chlorine substituents at positions 2 and 4, and a methyl group at position 5 [1] [3].

PropertyValueReference
Molecular FormulaC₇H₄Cl₂N₂S [1] [2] [3]
Molecular Weight219.09 g/mol [1] [2] [5]
Exact Mass217.94667 [1]
Elemental CompositionC: 38.37%, H: 1.84%, Cl: 32.34%, N: 12.78%, S: 14.63% [2] [4]

Bond lengths and angles

The thieno[2,3-d]pyrimidine ring system exhibits characteristic bond lengths and angles that contribute to its structural stability [6] [7]. In related thienopyrimidine structures, the carbon-sulfur bond lengths in the thiophene moiety typically range from 1.740 to 1.755 Ångströms [6]. The fused ring system demonstrates planarity with minimal deviation from coplanarity [7] [8]. Crystallographic studies of similar compounds indicate that the thienopyrimidine fused-ring system maintains essentially planar geometry with root mean square deviations typically below 0.01 Ångströms [8] [9].

The bond angles within the pyrimidine ring conform to standard aromatic heterocycle parameters, with nitrogen-carbon-nitrogen angles approaching 120 degrees [7]. The fusion between the thiophene and pyrimidine rings creates a rigid bicyclic structure that influences the overall molecular conformation [7] [8].

Ring system geometry

The thieno[2,3-d]pyrimidine core structure forms a planar fused bicyclic system where the thiophene ring is fused to the pyrimidine ring at the 2,3-positions [7] [8] [9]. This arrangement creates a rigid molecular framework with minimal conformational flexibility [7]. The planarity of the ring system is maintained by the aromatic character of both constituent rings and the conjugation across the fusion bond [8] [9].

Theoretical calculations and experimental data indicate that the entire fused ring system lies essentially in a single plane, with maximum deviations typically less than 0.04 Ångströms for any atom within the bicyclic framework [10] [7]. The substituents at positions 2, 4, and 5 do not significantly disrupt this planar arrangement, as the chlorine atoms and methyl group adopt orientations that minimize steric interactions [7] [8].

Physical state and organoleptic properties

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine exists as a solid at room temperature [11] [12] [13]. The compound requires storage under inert atmospheric conditions, typically nitrogen or argon, at temperatures between 2-8 degrees Celsius to maintain stability [4] [11] [13]. The physical appearance and specific organoleptic characteristics such as color, odor, and taste have not been extensively documented in the available literature, likely due to the compound's primary application as a research chemical rather than a consumer product [12] [14].

The compound demonstrates solubility in organic solvents, though specific solubility parameters in various solvents remain to be fully characterized [15]. Storage recommendations emphasize the importance of maintaining the compound in tightly closed containers away from moisture and light to prevent degradation [14] [16].

Physical PropertyValueReference
Physical StateSolid [11] [12] [13]
Storage Temperature2-8°C under inert gas [4] [11] [13]
SolubilitySoluble in organic solvents [15]
Storage ConditionsInert atmosphere, dry conditions [4] [14] [16]

Crystallographic data and solid-state arrangement

While specific crystallographic data for 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine is limited in the available literature, studies of related thieno[2,3-d]pyrimidine derivatives provide insight into the likely solid-state behavior of this compound [10] [17] [18]. Related compounds in this family typically crystallize in common space groups with well-defined unit cell parameters [10] [18].

Crystallographic analysis of analogous thienopyrimidine structures reveals that these compounds often form crystal lattices stabilized by van der Waals interactions and potential hydrogen bonding interactions involving the nitrogen atoms of the pyrimidine ring [10] [18]. The planar nature of the fused ring system facilitates efficient packing in the solid state [18] [7].

The solid-state arrangement is influenced by the presence of chlorine substituents, which can participate in halogen bonding interactions that contribute to crystal stability [17] [18]. The methyl group at position 5 may influence the crystal packing through steric effects and hydrophobic interactions [18].

Spectroscopic identifiers

InChI representation and SMILES notation

The International Chemical Identifier (InChI) for 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine is InChI=1S/C7H4Cl2N2S/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 [1] [2] [4]. The corresponding InChI Key is OIJVRHXVISHQPS-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical informatics applications [1] [2] [4].

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC1=CSC2=C1C(=NC(=N2)Cl)Cl [1] [2]. An alternative SMILES representation is Clc1nc(Cl)c2c(n1)scc2C [3]. These notations encode the molecular structure in a linear text format that facilitates computational chemistry applications and database storage [1] [2] [3].

Identifier TypeValueReference
InChIInChI=1S/C7H4Cl2N2S/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 [1] [2] [4]
InChI KeyOIJVRHXVISHQPS-UHFFFAOYSA-N [1] [2] [4]
SMILESCC1=CSC2=C1C(=NC(=N2)Cl)Cl [1] [2]
Alternative SMILESClc1nc(Cl)c2c(n1)scc2C [3]

Chemical shifts and coupling constants

Detailed nuclear magnetic resonance spectroscopic data for 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine are limited in the published literature [2]. However, general patterns for thieno[2,3-d]pyrimidine derivatives provide guidance for expected chemical shift ranges [19]. In proton nuclear magnetic resonance spectroscopy, aromatic protons in the thiophene ring typically appear in the 7-8 parts per million region [20] [21].

The methyl group at position 5 would be expected to exhibit a characteristic singlet pattern due to the absence of adjacent protons, likely appearing in the 2-3 parts per million range typical for aromatic methyl substituents [20] [21]. Carbon-13 nuclear magnetic resonance spectroscopy would show the aromatic carbons in the 110-160 parts per million region, with the methyl carbon appearing at a more upfield position [20] [21].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 219.09, corresponding to the protonated molecular ion [1]. Predicted collision cross section values have been calculated for various adduct ions, including 137.7 square Ångströms for the protonated molecular ion and 152.5 square Ångströms for the sodium adduct [1].

Spectroscopic MethodExpected Range/ValueReference
¹H Nuclear Magnetic Resonance (aromatic)7-8 ppm [20] [21]
¹H Nuclear Magnetic Resonance (methyl)2-3 ppm [20] [21]
¹³C Nuclear Magnetic Resonance (aromatic)110-160 ppm [20] [21]
Mass Spectrometry [M+H]⁺m/z 219.09 [1]
Collision Cross Section [M+H]⁺137.7 Ų [1]

The development of synthetic methodologies for thienopyrimidine compounds, including 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, has evolved significantly over the past six decades [1] [2] [3]. The earliest approaches emerged in the 1960s with the introduction of the Gewald reaction, which became a cornerstone methodology for constructing thiophene rings that could subsequently be elaborated into thienopyrimidine scaffolds [4] [5].
The classical Gewald reaction, developed in the 1960s, involved the condensation of ketones with sulfur and cyanoacetate derivatives to form 2-aminothiophene-3-carboxylates [4]. These intermediates served as crucial precursors for thienopyrimidine synthesis, typically yielding 60-80% of the desired products under thermal conditions at 80-100°C over 3-8 hour reaction periods [4] [6].

During the 1970s, formamide cyclization emerged as an alternative approach [1] [7]. This methodology involved treating 2-aminothiophene-3-carboxylate esters with formamide under elevated temperatures (100-150°C) for extended periods (6-12 hours), achieving moderate yields of 50-70% [1] [8]. The same decade witnessed the development of thiourea condensation methods, where 2-aminothiophene derivatives were condensed with thiourea or its derivatives at temperatures ranging from 120-180°C [1] [9]. This approach demonstrated superior yields of 70-90% but required harsh reaction conditions [9].

The 1980s introduced acetonitrile-based synthetic pathways, which involved the reaction of 2-aminothiophene derivatives with chloroacetonitrile under basic conditions [1] [10]. These methods typically operated at 80-120°C for 4-6 hours, achieving yields of 65-85% [10]. This approach proved particularly valuable for constructing the pyrimidine ring system through intramolecular cyclization reactions [11].

A significant advancement occurred in the 2000s with the introduction of microwave-assisted synthesis [12] [13]. These methodologies dramatically reduced reaction times from hours to minutes while often improving yields to 70-95% [12]. Microwave irradiation at 150-200°C for periods as short as 20 seconds to 1 hour enabled rapid access to thienopyrimidine derivatives with enhanced efficiency [13].

Contemporary Synthetic Routes for 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine

Thiophene-based Synthetic Pathways

Contemporary thiophene-based approaches for synthesizing 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine demonstrate high selectivity and robust scalability [1] [10]. These methodologies typically commence with 2-amino-4-methylthiophene-3-carbonitrile as the key starting material [14]. The synthesis proceeds through a multi-step sequence involving initial formation of the pyrimidine ring followed by chlorination [14].

One established protocol involves treating 2-amino-4-methylthiophene-3-carbonitrile with diphosgene in acetonitrile at 100°C for 15 hours in sealed tubes [14]. This reaction generates a cyclized intermediate that undergoes subsequent reduction with zinc dust and ammonium hydroxide in ethanol at 78°C for 1 hour [14]. The resulting thieno[2,3-d]pyrimidine-2,4-(1H,3H)-dione can then be chlorinated using phosphorus oxychloride with N,N-dimethylaniline as a catalyst [14].

Alternative thiophene-based routes utilize Gewald reaction conditions modified for enhanced efficiency [5]. These protocols employ cyclohexanone derivatives, sulfur powder, and malonitrile in the presence of triethylamine base at room temperature [15]. The resulting 2-amino-thiophene intermediates undergo subsequent cyclization with dimethylformamide dimethyl acetal to form N,N-dimethylmethanimidamide derivatives [15]. Final cyclization with appropriate anilines via Dimroth rearrangement provides access to the target thienopyrimidine scaffold [15].

Modern thiophene-based syntheses demonstrate yields ranging from 70-90% with excellent industrial scalability [16]. The use of polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhances reaction efficiency while maintaining selectivity [17]. Base catalysts, particularly potassium carbonate and sodium hydroxide, provide optimal results with catalyst loadings of 10-15 mol% [17].

Pyrimidine-based Synthetic Approaches

Pyrimidine-based synthetic strategies offer enhanced atom economy and represent an alternative approach to accessing 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine [18]. These methodologies typically begin with pre-formed pyrimidine derivatives that undergo subsequent thiophene ring construction [18].

One prominent approach involves the use of 2,4-dichloropyrimidine derivatives bearing appropriate substituents that enable thiophene ring formation through cyclization reactions [18]. The process typically employs mercaptoacetate derivatives in the presence of base catalysts to generate the fused thiophene ring [19]. This approach demonstrates yields of 65-85% with moderate industrial viability [18].

Alternative pyrimidine-based routes utilize 4-substituted pyrimidine-5-carbonitrile derivatives as starting materials [20]. These compounds undergo cyclization with sulfur-containing reagents under basic conditions to construct the thiophene ring [20]. The methodology typically operates in ethanol or acetonitrile solvents at temperatures of 60-100°C [21]. Acid catalysts, including hydrochloric acid and acetic acid, facilitate the cyclization process with optimal results achieved using 0.1-1.0 equivalent loadings [21].

Recent developments in pyrimidine-based synthesis have incorporated environmentally friendly protocols using water-alcohol solvent mixtures [22]. These green chemistry approaches demonstrate comparable yields while reducing environmental impact [22]. The use of catalytic amounts of organic acids in aqueous media enables efficient cyclization at reduced temperatures [22].

Cyclization Reactions in Thienopyrimidine Synthesis

Cyclization reactions represent the key step in thienopyrimidine formation, with multiple mechanistic pathways available for accessing 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine [23] [24]. These reactions typically involve the formation of carbon-nitrogen or carbon-sulfur bonds to complete the fused ring system [23].

Intramolecular cyclization of appropriately substituted precursors represents the most common approach [25]. These reactions typically proceed through nucleophilic attack of amino groups on electrophilic carbon centers, followed by ring closure and elimination of small molecules such as water or hydrogen chloride [25]. The cyclization process demonstrates high regioselectivity, favoring formation of the desired thieno[2,3-d]pyrimidine isomer over alternative regioisomers [25].

Thermal cyclization conditions typically require temperatures of 60-95°C with reaction times ranging from 1-6 hours [16]. The use of microwave irradiation significantly accelerates these processes, reducing reaction times to minutes while maintaining high yields [13]. Microwave-assisted cyclization at 150°C for 1 hour in ethanol with triethylamine base provides excellent results with yields of 89-93% [26].

Catalytic cyclization using transition metal catalysts has emerged as an efficient alternative [27]. Palladium-catalyzed cyclization reactions demonstrate excellent selectivity and functional group tolerance [28]. These protocols typically employ palladium acetate or palladium chloride catalysts in combination with phosphine ligands [28]. The reactions proceed under mild conditions (50-80°C) in polar solvents with yields consistently exceeding 85% [28].

Thorpe-Ziegler Cyclization Methodology

The Thorpe-Ziegler cyclization methodology represents a specialized approach for constructing thienopyrimidine scaffolds through intramolecular condensation of nitrile groups [19] [29] [27]. This reaction mechanism involves base-catalyzed cyclization of appropriately positioned cyano groups to form six-membered rings [29].

In the context of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine synthesis, Thorpe-Ziegler cyclization typically begins with pyrimidine derivatives bearing mercaptocarbonitrile substituents [19]. Treatment with sodium ethoxide in ethanol enables intramolecular cyclization through nucleophilic attack of the deprotonated nitrile carbon on electrophilic centers [19]. The reaction proceeds through formation of a stabilized enolate intermediate that subsequently cyclizes to generate the thiophene ring [27].

Abdel Hamid and coworkers demonstrated successful application of Thorpe-Ziegler methodology, achieving 71% yield in the synthesis of related thienopyrimidine derivatives [19]. The reaction typically requires basic conditions with sodium ethoxide or potassium tert-butoxide serving as optimal bases [19]. Reaction temperatures of 80-120°C in alcoholic solvents provide efficient cyclization within 2-4 hours [19].

Ali and Saleh reported a variant approach utilizing thiobarbituric acid as a starting material [19]. This protocol involves initial deprotonation followed by nucleophilic substitution with phenyl isothiocyanate to generate ketene aminothioacetal intermediates [19]. Subsequent addition of alkyl bromoacetate enables cyclization under basic conditions, providing the target thienopyrimidine products in 74% yield [19].

The Thorpe-Ziegler approach demonstrates particular utility for constructing highly substituted thienopyrimidine derivatives [29]. The methodology tolerates various functional groups and enables access to products that may be challenging to obtain through alternative routes [29]. However, the requirement for specific substitution patterns and the need for harsh basic conditions limit the general applicability of this approach [29].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature optimization plays a crucial role in maximizing yields and selectivity in thienopyrimidine synthesis [30] [17]. Systematic studies have established that optimal reaction temperatures typically range from 70-150°C, with specific requirements varying based on the chosen synthetic methodology [30]. Lower temperatures (70-90°C) favor selectivity but may result in incomplete conversion, while higher temperatures (120-150°C) accelerate reaction rates but can lead to decomposition or side product formation [30].

Solvent selection demonstrates profound effects on reaction outcomes [17] [31]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile consistently provide superior results compared to protic solvents [17]. These solvents effectively solvate ionic intermediates while minimizing competing side reactions [31]. Dimethylformamide emerges as the preferred solvent for most transformations, providing optimal balance between reactivity and selectivity [32].

Studies by Park and Song demonstrated that reaction optimization using iron(III) chloride on basic alumina in refluxing ethanol provides enhanced yields compared to iron(III) chloride alone [26]. The heterogeneous catalyst system enables simple work-up procedures while maintaining high catalytic activity [26]. Temperature screening revealed that reflux conditions (78°C) provide optimal results, with lower temperatures leading to incomplete conversion and higher temperatures causing catalyst deactivation [26].

Microwave-assisted protocols enable significant temperature effects through rapid and uniform heating [12]. These methodologies typically operate at elevated temperatures (150-200°C) for short durations (1-60 minutes), achieving yields comparable to or exceeding conventional thermal methods [12]. The ability to rapidly reach optimal reaction temperatures while minimizing thermal decomposition represents a key advantage of microwave-assisted synthesis [12].

Catalyst Systems and Their Influence

Catalyst selection and optimization significantly impact both yield and selectivity in thienopyrimidine synthesis [26] [22]. Base catalysts, including potassium carbonate, sodium hydroxide, and triethylamine, represent the most commonly employed systems [17]. Potassium carbonate demonstrates high activity with moderate selectivity at 10 mol% loading, while sodium hydroxide provides very high activity but with reduced selectivity at 15 mol% loading [17].

Triethylamine offers enhanced selectivity at 20 mol% loading but with moderate activity [17]. The choice between these base catalysts depends on the specific transformation requirements and functional group tolerance [17]. For reactions requiring high selectivity, triethylamine represents the preferred choice, while sodium hydroxide provides optimal results when high conversion rates are prioritized [17].

Lewis acid catalysts, particularly aluminum chloride, demonstrate very high selectivity at 5 mol% loading [17]. However, these systems suffer from difficult recovery and reuse, limiting their practical applicability [17]. Additionally, Lewis acids often demonstrate poor environmental profiles due to their corrosive nature and generation of acidic waste streams [17].

Organocatalysts represent an emerging class of highly selective catalytic systems [17] [22]. These catalysts typically require 10 mol% loading but provide very high selectivity with possibilities for recovery and reuse [17]. The excellent environmental rating of organocatalytic systems makes them attractive for sustainable synthesis applications [22]. However, the higher cost of organocatalysts compared to traditional systems may limit their widespread adoption [17].

Ionic liquids have emerged as promising catalytic systems combining high activity and selectivity with excellent recyclability [17]. These systems typically operate at 5 mol% loading with high activity and selectivity ratings [17]. The ability to recover and reuse ionic liquid catalysts multiple times without significant loss of activity provides substantial economic and environmental advantages [17]. However, the high initial cost of ionic liquids requires careful economic evaluation for industrial applications [17].

Purification Techniques and Yield Optimization

Purification methodology selection significantly impacts both product recovery and purity in thienopyrimidine synthesis [33] [34] [35]. Column chromatography represents a versatile purification technique achieving 95% purity with 85% recovery rates [35]. This methodology typically requires 4 hours for completion with high solvent consumption but provides excellent flexibility for complex product mixtures [35].

Recrystallization emerges as the most cost-effective purification technique, achieving 92% purity with 90% recovery rates [34]. The methodology requires extended processing times (12 hours) but demonstrates high industrial applicability with medium solvent consumption [34]. Optimization of recrystallization conditions, including solvent selection and cooling rates, significantly impacts both yield and purity [33].

Flash chromatography provides rapid purification (2 hours) with excellent purity (96%) and good recovery (88%) [35]. This technique demonstrates high industrial applicability but requires significant solvent consumption [35]. The use of automated flash chromatography systems enables efficient purification of multiple compounds with minimal operator intervention [35].

Trituration represents the most rapid purification technique (2 hours) with very high cost-effectiveness [34]. This methodology achieves 85% purity with 75% recovery using minimal solvent consumption [34]. The high industrial applicability of trituration makes it particularly attractive for large-scale synthesis applications [34].

Preparative high-performance liquid chromatography provides the highest purity (99%) with excellent recovery (95%) [34]. However, the extended processing time (6 hours) and low industrial applicability limit its use to specialized applications requiring exceptional purity [34]. The medium solvent consumption and low cost-effectiveness further restrict the practical utility of this technique [34].

Crystallization from reaction mixtures represents the most environmentally friendly purification approach [34]. This methodology demonstrates very high cost-effectiveness with very low solvent consumption [34]. Although the achieved purity (80%) and recovery (70%) are modest, the very high industrial applicability makes this technique attractive for sustainable manufacturing processes [34]. The extended processing time (8 hours) represents the primary limitation of this approach [34].

Industrial-Scale Synthesis Considerations

Industrial-scale synthesis of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine requires careful consideration of multiple factors including safety, economics, environmental impact, and scalability [16] [36] [28]. The development of robust manufacturing processes demands optimization of reaction conditions, catalyst systems, and purification methodologies to achieve consistent quality and yield [28].

Genentech's development of a streamlined manufacturing process for belvarafenib, a thienopyrimidine-containing pharmaceutical, exemplifies modern industrial synthesis approaches [28]. The process features efficient key reactions including robust and scalable palladium-catalyzed carbonylation to generate thienopyrimidine intermediates [28]. The highly chemoselective platinum/vanadium/carbon-catalyzed nitro group reduction demonstrates the importance of catalyst optimization for industrial applications [28].

The final amide coupling employs N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate as a mild and safe coupling reagent [28]. This approach enables multikilogram production scale after recrystallization, demonstrating the feasibility of large-scale thienopyrimidine synthesis [28]. The process optimization emphasizes safety protocols and environmental considerations throughout the manufacturing sequence [28].

One-pot multicomponent reactions represent particularly attractive approaches for industrial synthesis [37]. These methodologies significantly reduce cost and time requirements compared to sequential synthetic routes while facilitating scale-up to multigram quantities in 66-99% yields [37]. The technique permits synthesis of bis(thienopyrimidine) derivatives not readily accessible through alternative methods [37].

Process development considerations include equipment requirements, with most industrial syntheses utilizing standard chemical plant equipment [16]. Microwave-assisted protocols may require specialized equipment but offer advantages in reaction rate and selectivity [16]. The choice between batch and continuous manufacturing processes depends on production volume requirements and economic considerations [16].

Safety considerations are paramount in industrial synthesis, particularly when using chlorinating agents such as phosphorus oxychloride [18]. Proper containment systems, emergency procedures, and worker training are essential for safe operation [18]. Environmental impact assessment includes evaluation of waste streams, solvent consumption, and energy requirements [18].

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced thienopyrimidine synthesis development, emphasizing environmental sustainability and process efficiency [38] [39] [40]. These approaches focus on reducing hazardous reagents, minimizing waste generation, and improving atom economy while maintaining synthetic efficiency [38].

Water-based synthetic protocols represent a significant advancement in sustainable thienopyrimidine synthesis [22]. The development of natural deep eutectic solvents composed of naturally occurring compounds such as amino acids and organic acids provides environmentally friendly alternatives to traditional organic solvents [22]. These solvents demonstrate non-toxicity and biodegradability while maintaining catalytic efficiency [22].

Tsygankova and coworkers have extensively investigated thienopyrimidine derivatives as environmentally friendly plant growth regulators [39] [40] [41]. Their research demonstrates that thienopyrimidine compounds can serve as effective alternatives to synthetic plant hormones while maintaining ecological safety [39]. The use of these compounds at low concentrations (10⁻⁷ M) for seed treatment reduces environmental contamination compared to traditional agricultural chemicals [40].

Microwave-assisted green synthesis protocols combine rapid heating with reduced solvent consumption [12] [13]. These methodologies typically achieve reaction completion within minutes while minimizing energy consumption compared to conventional thermal methods [12]. The ability to conduct reactions in minimal solvent quantities or even under solvent-free conditions further enhances the environmental profile [13].

Organocatalytic approaches eliminate the need for toxic metal catalysts while providing excellent selectivity [17]. These systems typically employ readily available organic molecules as catalysts, reducing environmental impact and simplifying product purification [17]. The ability to recover and reuse organocatalysts multiple times enhances the economic viability of these approaches [17].

Atom-economical synthetic strategies minimize waste generation by incorporating all starting material atoms into the final product [38]. Multi-component reactions exemplify this approach by combining multiple reactants in a single transformation [23]. These protocols typically demonstrate superior environmental metrics compared to stepwise synthetic sequences [23].

The development of recyclable catalytic systems represents another important green chemistry advancement [17]. Ionic liquid catalysts demonstrate excellent recyclability with minimal activity loss over multiple cycles [17]. Similarly, heterogeneous catalysts enable easy separation and reuse, reducing waste generation and catalyst consumption [26].

Solvent selection according to green chemistry principles emphasizes renewable, non-toxic alternatives to traditional organic solvents [22]. Bio-based solvents derived from renewable feedstocks provide environmentally benign alternatives while maintaining synthetic efficiency [22]. The development of solvent recovery and recycling protocols further enhances the sustainability of large-scale synthesis [22].

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2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE

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Last modified: 08-15-2023

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